molecular formula C5H11NO B2736200 2-Amino-1-cyclopropylethan-1-ol CAS No. 54120-02-4

2-Amino-1-cyclopropylethan-1-ol

Cat. No. B2736200
CAS RN: 54120-02-4
M. Wt: 101.149
InChI Key: JCAJMHONCHYTCA-UHFFFAOYSA-N
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Description

“2-Amino-1-cyclopropylethan-1-ol” is a chemical compound with the molecular formula C5H11NO . It is also known as 2-amino-1-cyclopropylethanol . The compound is available in the form of a powder .


Molecular Structure Analysis

The InChI code for “2-Amino-1-cyclopropylethan-1-ol” is 1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Amino-1-cyclopropylethan-1-ol” has a molecular weight of 101.15 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Reaction with 1,3-Diketones

The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones leads to the production of 2,4-cyclopentadien-1-ols. This demonstrates the potential of cyclopropylamines in regioselective ring-opening reactions, highlighting their utility in synthesizing complex cyclopentadienols with varied substituents, influencing the reactivities through the basicities of the amino groups and the bulkiness of substituents (H. Yoshida, T. Tamai, T. Ogata, & Kiyoshi Matsumoto, 1988).

Carbonylative Conditions in Synthesis

In the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters, 1-(2-aminoaryl)-2-yn-1-ols were subjected to carbonylative conditions. This process involves palladium-catalyzed reactions, showcasing the flexibility of cyclopropylamine derivatives under oxidative conditions for selective conversion into valuable heterocyclic compounds (B. Gabriele, R. Mancuso, G. Salerno, Elvira Lupinacci, G. Ruffolo, & M. Costa, 2008).

Building Blocks in Oligopeptide Synthesis

1-(Aminomethyl)cyclopropanecarboxylic acid serves as a building block in oligopeptide synthesis, leading to the development of β-oligopeptides with unique ribbon-type arrangements. This application underscores the role of cyclopropylamine derivatives in creating peptides with distinct structural motifs, offering insights into secondary structural motif formation in peptides and their potential in designing novel biomimetic materials (Stefan Abele, P. Seiler, & D. Seebach, 1999).

Hydrogel and Organo-gel Formation

Novel Target for Anesthetic Gases

Investigations into the molecular targets of anesthetic gases such as xenon and nitrous oxide reveal that cyclopropylamine derivatives and related compounds can interact with two-pore-domain K+ channels. This finding opens new avenues for understanding the mechanisms of anesthesia and potentially developing targeted anesthetic therapies (M. Gruss, T. Bushell, D. Bright, W. R. Lieb, A. Mathie, & N. Franks, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-amino-1-cyclopropylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAJMHONCHYTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclopropylethanol

CAS RN

54120-02-4
Record name 2-amino-1-cyclopropylethan-1-ol
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